Product packaging for 2-(Methylamino)cyclohex-2-en-1-one(Cat. No.:CAS No. 33794-83-1)

2-(Methylamino)cyclohex-2-en-1-one

Cat. No.: B2480492
CAS No.: 33794-83-1
M. Wt: 125.171
InChI Key: WDLOOXNSHGYRSN-UHFFFAOYSA-N
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Description

Context and Significance within Enaminone Chemistry

Enaminones are versatile building blocks in organic synthesis due to the presence of both nucleophilic and electrophilic centers. The nitrogen atom of the amino group is nucleophilic, while the carbonyl carbon and the β-carbon of the enone system are electrophilic. This dual reactivity allows them to participate in a wide array of chemical transformations.

Enaminones are widely utilized as precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The general reactivity of enaminones makes them key starting materials for constructing complex molecular architectures.

The synthesis of enaminones typically involves the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. In the case of 2-(Methylamino)cyclohex-2-en-1-one, this would involve the reaction of cyclohexane-1,3-dione with methylamine (B109427). Various catalysts and reaction conditions have been developed to improve the efficiency and selectivity of enaminone synthesis.

Overview of Research Trajectories for Amino-Substituted Cyclohexenone Derivatives

Research into amino-substituted cyclohexenone derivatives is a dynamic area of organic chemistry with several key trajectories:

Development of Novel Synthetic Methodologies: A significant focus of research is the development of new and efficient methods for the synthesis of substituted cyclohexenones. This includes the exploration of catalytic systems, such as those based on transition metals or organocatalysts, to achieve high yields and stereoselectivity. For instance, research has been conducted on the synthesis of substituted cyclohexenyl-based beta-amino acids using ring-closing metathesis. nih.gov

Application as Building Blocks in Total Synthesis: Amino-substituted cyclohexenones serve as crucial intermediates in the total synthesis of complex natural products and other target molecules. Their inherent functionality allows for further chemical modifications and the construction of intricate molecular frameworks.

Exploration of Biological Activity: Many cyclohexane (B81311) derivatives, including those with amino substitutions, exhibit a range of biological activities. researchgate.net Research in this area involves synthesizing libraries of these compounds and screening them for potential therapeutic applications. For example, derivatives of 2-amino-cyclohexanone have been investigated as analogs of the anesthetic ketamine. researchgate.net The core cyclohexenone structure is found in numerous natural products with interesting biological properties, driving further investigation into synthetic derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B2480492 2-(Methylamino)cyclohex-2-en-1-one CAS No. 33794-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-6-4-2-3-5-7(6)9/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOOXNSHGYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Methylamino Cyclohex 2 En 1 One

Fundamental Reaction Pathways of the Enaminone Moiety

The enaminone system is characterized by a polarized π-system, with electron density being donated from the nitrogen atom through the double bond to the carbonyl oxygen. This electronic nature influences its behavior in oxidation, reduction, and substitution reactions.

The oxidation of enaminones can target several sites within the molecule, including the nitrogen atom, the electron-rich C=C double bond, and the allylic positions of the cyclohexene (B86901) ring. While specific studies on the oxidation of 2-(methylamino)cyclohex-2-en-1-one are not extensively detailed, the reactivity can be inferred from related systems. The oxidation of cyclic alcohols like 2-cyclohexen-1-ol (B1581600) to the corresponding ketone, 2-cyclohexen-1-one (B156087), is a well-established transformation. nih.gov Further oxidation can lead to C-H activation at other positions on the ring, potentially forming diketones or phenol (B47542) derivatives. nih.gov

The use of oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) on similar cyclopentenyl thiophene (B33073) derivatives has been explored, highlighting the potential for epoxidation of the double bond. researchgate.net In the context of the enaminone, oxidation could also potentially lead to the formation of α-hydroxy ketones, which are valuable synthetic intermediates. researchgate.net The presence of the amine introduces another potential reaction site, where N-oxidation could occur.

Table 1: Potential Oxidation Reactions on Related Cyclohexene Systems

Substrate Reagent(s) Product(s) Research Finding
2-Cyclohexen-1-ol Atomic Oxygen on Au(111) 2-Cyclohexen-1-one, 2-Cyclohexene-1,4-dione, Phenol The primary product is the ketone, with further C-H activation leading to other species. nih.gov
1-Methyl-cyclohex-1-ene H₂O₂ / Mn(ClO₄)₂ 2-Methyl-2-hydroxycyclohexanone A manganese-catalyzed system can achieve oxidation of alkenes to α-hydroxy ketones. researchgate.net

The enaminone moiety in this compound features two reducible functional groups: the carbonyl group (C=O) and the conjugated carbon-carbon double bond (C=C). The selectivity of the reduction depends significantly on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation often leads to the reduction of the C=C double bond, while metal hydrides may preferentially attack the carbonyl group. For instance, the reduction of a related dienaminone derivative confirmed the structure via the reduction of the enone system. rsc.org Chemoenzymatic methods, using ene-reductases, have shown high stereoselectivity in the reduction of the C=C bond in conjugated systems like 2-methylcyclohexenone. researchgate.net Similarly, reduction of a related azabicyclo[3.2.1]oct-6-ene system showed different outcomes depending on the reagent: catalytic reduction affected the enamine part, whereas metal hydrides reduced the imine form. rsc.org

Table 2: Reduction Pathways for Enone and Enaminone Systems

Reagent Type Targeted Group Typical Product Note
Catalytic Hydrogenation (e.g., H₂/Pd) C=C Double Bond Saturated Ketone Often selective for the alkene over the carbonyl. rsc.org
Metal Hydrides (e.g., NaBH₄, LiAlH₄) C=O Carbonyl Group Allylic Alcohol Can be selective for the carbonyl, leaving the C=C bond intact. rsc.org
Ene-Reductases C=C Double Bond Saturated Ketone Offers high stereoselectivity for the conjugate reduction. researchgate.net

The enaminone structure presents two primary nucleophilic centers: the nitrogen atom and the α-carbon. This duality allows for competitive substitution reactions, such as alkylation. Research on the reaction of enaminones derived from cyclohexane-1,3-dione with cyclohexenone has shown that C-alkylation is exclusively favored over N-alkylation. rsc.org The resulting products are C-alkylated derivatives that exist as stable carbinolamines. rsc.org This preference is a key aspect of enaminone reactivity, enabling the regioselective formation of carbon-carbon bonds at the α-position.

Cycloaddition Reactions of the Cyclohexenone Core

The α,β-unsaturated ketone system within this compound is an excellent participant in cycloaddition reactions, acting as the 2π-electron component. These reactions are powerful tools for constructing more complex cyclic frameworks.

The cyclohexenone core is an electrophilic Michael acceptor. The presence of the electron-withdrawing carbonyl group polarizes the C=C double bond, making the β-carbon susceptible to attack by nucleophiles. This conjugate or 1,4-addition is a fundamental transformation for this class of compounds. masterorganicchemistry.com A wide variety of nucleophiles, including malonates, amines, and thiols, can be added to the α,β-unsaturated system. researchgate.netnih.gov

The stereoselectivity of nucleophilic additions to cyclohexenone systems is a well-studied area, with a general preference for axial attack over equatorial attack. umich.eduresearchgate.net This selectivity is influenced by stereoelectronic effects, such as achieving optimal orbital overlap between the forming bond and the adjacent π-system. umich.edu

Table 3: Examples of Nucleophilic Addition to Cyclohexenone Systems

Substrate Nucleophile Product Type Key Finding
2-Formyl-2-cyclohexenone Dimethylmalonate Michael Adduct Successful conjugate addition in good, scalable yield. researchgate.net
General Imines Alcohols, Thiols, Carbon Nucleophiles α-Substituted Amines Demonstrates the broad scope of nucleophiles for addition to C=N/C=C systems. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The electron-deficient C=C bond of the cyclohexenone core makes it an effective dienophile for this reaction. organic-chemistry.org The reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), promoting overlap with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

When the cyclohexenone ring acts as the dienophile, it reacts with a conjugated diene to create a new, fused or bridged bicyclic system. The stereochemistry of the reaction is predictable, with the relative orientation of substituents on both the diene and dienophile being retained in the product. youtube.com Cyclic dienophiles, such as cyclohexenone, often lead to the formation of bicyclo[2.2.2]octane skeletons. masterorganicchemistry.com While specific Diels-Alder reactions involving this compound are specialized, the reactivity of the parent cyclohex-2-enone is well-documented, serving as a reliable model for its cycloaddition potential. aablocks.com

Photocycloaddition Reactions of Cyclohexenones

The photocycloaddition reactions of cyclohexenones, particularly [2+2] cycloadditions, are a cornerstone of synthetic organic photochemistry, allowing for the construction of complex polycyclic systems. researchgate.net When subjected to UV irradiation, the enone system of a cyclohexenone can be excited to a triplet state. This excited state can then react with an alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the substituents on both the cyclohexenone and the alkene, as well as the solvent.

For this compound, the presence of the electron-donating methylamino group at the C-2 position significantly influences the electronic properties of the enone chromophore. This can affect the energy of the excited state and the regiochemical outcome of the cycloaddition. In general, the classical photochemical reactions of enaminones include [2+2] cycloadditions, which have been utilized in the synthesis of various saturated nitrogen-containing heterocycles. researchgate.net The photochemical ring-expansion of certain BF2-complexes derived from enaminones has been shown to yield novel cyclooctane (B165968) derivatives, highlighting the synthetic utility of these light-induced transformations. researchgate.net

Rearrangement Reactions

The structural framework of this compound and its derivatives allows for several potential rearrangement reactions, leading to diverse molecular architectures. These rearrangements can be induced under various conditions, including photochemical and acid- or base-catalyzed pathways.

One pertinent transformation is the α-iminol rearrangement , which involves the 1,2-shift of an alkyl or aryl group in α-hydroxy or α-amino ketones and imines. This type of rearrangement can be used for ring contraction. For instance, an α-iminol rearrangement in a related system was used to synthesize functionalized tryptamines, where the key step involved a ring contraction to a 2-aminocyclopropyl ketone intermediate. beilstein-journals.org

Another potential rearrangement is the Beckmann rearrangement , which transforms an oxime into an amide. masterorganicchemistry.com The ketone functionality in this compound can be converted to an oxime. Subsequent treatment with acid could then initiate the rearrangement. The migration of a group anti-periplanar to the leaving group on the nitrogen atom would lead to the formation of a lactam (a cyclic amide), effectively inserting a nitrogen atom into the ring. masterorganicchemistry.com

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that results in a ring contraction to form a carboxylic acid derivative. chemistrysteps.com For this rearrangement to occur with a derivative of this compound, the starting material would need to be halogenated at the C-6 position. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. chemistrysteps.com

Photochemical conditions can also induce rearrangements. A notable example is the photo-Fries-type rearrangement of cyclic enamides, which yields enaminones through a researchgate.netwikipedia.org-acyl shift. rsc.org While this reaction describes the formation of enaminones, it underscores the potential for photochemical rearrangements within this class of compounds.

Ring-Opening Reactions

Ring-opening reactions of cyclic systems like this compound can provide access to valuable acyclic intermediates. These reactions can be promoted by various means, including photochemical energy or chemical reagents.

Photochemical irradiation can lead to ring-opening. For example, the photo-induced ring-opening of thymine (B56734) and 1-methylthymine (B1212163) in the presence of ammonia (B1221849) or methylamine (B109427) has been studied, resulting in the formation of acyclic adducts. rsc.org These reactions often proceed through excited states that are prone to bond cleavage. While direct evidence for the photochemical ring-opening of this compound is specific, the general principles of enaminone photochemistry suggest this as a plausible pathway. researchgate.net

Acid- or base-catalyzed ring-opening reactions are also common for cyclic systems. For instance, epoxides undergo ring-opening under both acidic and basic conditions due to their inherent ring strain. libretexts.orgmasterorganicchemistry.com While this compound is not an epoxide, the presence of heteroatoms and unsaturation can provide sites for acid or base activation, potentially leading to ring cleavage under forcing conditions. The specific pathways would depend on the reaction conditions and the stability of the resulting intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylamino Cyclohex 2 En 1 One

Mass Spectrometry Techniques for Molecular Characterization

Multistage Mass Spectrometry (MSn)

Multistage mass spectrometry (MSn) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In the mass spectrum of 2-(Methylamino)cyclohex-2-en-1-one, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (125.17 g/mol ). nih.gov Subsequent fragmentation in an MS/MS experiment provides structural information.

For this compound, key fragmentation events under electron impact or electrospray ionization would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a methyl radical (•CH₃) or other fragments from the ring.

Retro-Diels-Alder (RDA) reaction: Cyclic systems like cyclohexene (B86901) can undergo a characteristic RDA fragmentation, breaking the ring at two bonds and resulting in the formation of a diene and a dienophile.

Loss of small molecules: The loss of stable neutral molecules such as CO, H₂O, or elements of the methylamino group (e.g., CH₃N) are plausible fragmentation steps.

A detailed analysis of the daughter ions and granddaughter ions in an MSn experiment would be required to confirm these pathways and fully elucidate the fragmentation cascade.

Table 1: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

Fragmentation TypeProposed Fragment IonNeutral Loss
Alpha-Cleavage[M - CH₃]⁺•CH₃
Retro-Diels-AlderVariesC₂H₄ or other small alkenes
Carbonyl Loss[M - CO]⁺CO
Amine Group Fission[M - CH₂NH]⁺•CH₂NH

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by the presence of a conjugated enaminone system (N-C=C-C=O). researchgate.net

The key diagnostic absorption bands are:

N-H Stretch: As a secondary amine, a single, sharp N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen can cause this band to broaden and shift to a lower frequency.

C-H Stretches: Absorptions for sp² C-H (alkene) and sp³ C-H (alkane) stretches will appear just above and below 3000 cm⁻¹, respectively.

C=O Stretch: The carbonyl (ketone) stretching vibration is a strong, sharp band. In α,β-unsaturated ketones, conjugation lowers the frequency from a typical saturated ketone (1715 cm⁻¹) to the range of 1690-1665 cm⁻¹. wpmucdn.com The additional conjugation with the nitrogen atom in the enaminone system further delocalizes the electron density, potentially lowering the frequency even more.

C=C Stretch: The alkene C=C stretching vibration, also influenced by conjugation, typically appears as a medium to strong band in the 1650-1600 cm⁻¹ region. nih.gov

N-H Bend: The N-H bending vibration for secondary amines can appear in the 1650-1580 cm⁻¹ region, but it is often weak and may be obscured by the stronger C=C stretch. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AmineN-H Stretch3350 - 3310Medium, Sharp
AlkaneC-H Stretch<3000Medium-Strong
AlkeneC-H Stretch>3000Medium
KetoneC=O Stretch1690 - 1660Strong
AlkeneC=C Stretch1650 - 1600Medium-Strong
AmineN-H Bend1650 - 1580Weak-Medium
AmineC-N Stretch1250 - 1020Medium

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The enaminone system in this compound contains a conjugated chromophore responsible for strong UV absorption. rsc.orgrsc.org

The primary electronic transitions for α,β-unsaturated carbonyl compounds are:

π → π* Transition: This is a high-intensity absorption (large molar absorptivity, ε) resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this "K-band" is typically observed around 215-250 nm. youtube.com The presence of the electron-donating methylamino group in conjugation with the C=C-C=O system causes a bathochromic (red) shift to a longer wavelength, likely in the 290-320 nm range. nih.gov

n → π* Transition: This is a lower-intensity absorption (small ε) corresponding to the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This "R-band" for conjugated ketones is usually found at longer wavelengths (>300 nm). youtube.com This band is sensitive to solvent polarity; it undergoes a hypsochromic (blue) shift in polar solvents. youtube.com

The position of the absorption maximum (λmax) is influenced by the solvent and any substituents on the ring or nitrogen atom. Studies on similar enaminones show that secondary enaminones tend to absorb at slightly shorter wavelengths than tertiary enaminones. nih.gov In acidic media, protonation of the carbonyl oxygen can cause a hypsochromic shift. nih.govrsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πN-C=C-C=O~290 - 320High
n → πC=O>300Low

X-ray Crystallography for Solid-State Molecular Geometry Analysis

While a specific crystal structure for this compound is not publicly available, data from closely related enaminone structures can be used to predict its key geometric features. karger.commdpi.com

Planarity: The conjugated enaminone fragment (O=C-C=C-N) is expected to be nearly planar to maximize π-orbital overlap. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen would further enforce this planarity.

Cyclohexene Ring Conformation: The six-membered cyclohexene ring is non-planar and will adopt a conformation that minimizes steric strain, such as a half-chair or sofa conformation.

Bond Lengths: The C=O and C=C bond lengths will be slightly longer than those in non-conjugated systems, while the C-C and C-N single bonds within the conjugated system will be shorter. This is due to the delocalization of electron density across the π-system. For instance, in a related enaminone, the C-N bond distance was found to be shorter than a typical C-N single bond, while the C=O bond was longer. karger.com

Crystal Packing: In the solid state, molecules would pack in a way that is stabilized by intermolecular forces. For this compound, intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen of adjacent molecules would likely be a dominant packing force, potentially leading to the formation of chains or dimers in the crystal lattice.

Table 4: Predicted X-ray Crystallographic Parameters for this compound

ParameterExpected FeatureRationale
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules
Space GroupCentrosymmetric (e.g., P2₁/c)Common for achiral molecules
Ring ConformationHalf-Chair or SofaMinimization of ring strain
Enaminone MoietyNear-planarMaximization of π-conjugation
Key InteractionsIntramolecular N-H···O H-bondStabilizes planar conformation
Intermolecular N-H···O H-bondsDictates crystal packing

Theoretical and Computational Chemistry Studies of 2 Methylamino Cyclohex 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for investigating the intricacies of molecular structures and properties. These computational methods, particularly those rooted in density functional theory (DFT), provide profound insights into the electronic behavior, geometric preferences, and reactivity of chemical compounds like 2-(Methylamino)cyclohex-2-en-1-one.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. westlake.edu.cnresearchgate.net DFT, with functionals such as B3LYP and M06-2X, has been successfully employed to study the electronic properties of various organic molecules, including those with structures analogous to this compound. nih.gov These methods are instrumental in determining the distribution of electron density, which is fundamental to understanding a molecule's stability and reactivity. researchgate.net

The application of DFT allows for the calculation of various electronic parameters that describe the molecule's behavior. For instance, the energies of frontier molecular orbitals (HOMO and LUMO) can be determined, which are crucial for predicting chemical reactivity. dergipark.org.trmdpi.com Furthermore, DFT calculations can elucidate the nature of chemical bonds within the molecule through analyses like Natural Bond Orbital (NBO) analysis, revealing details about charge delocalization and hyperconjugative interactions. researchgate.net The choice of the functional and basis set, such as 6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental data. nih.gov

Prediction of Molecular Geometry and Conformational Preferences

Computational chemistry provides a powerful avenue for predicting the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. nih.gov For cyclic systems like this compound, conformational analysis is crucial for understanding its chemical behavior. Theoretical calculations, often employing methods like DFT and Møller-Plesset perturbation theory (MP2), can determine the relative energies of different conformers, such as chair, boat, and twist-boat forms of the cyclohexene (B86901) ring. nih.govresearchgate.net

Studies on similar cyclohexane (B81311) derivatives have shown that the preferred conformation can be influenced by the nature and position of substituents. nih.govacs.org For instance, the presence of substituents can lead to a preference for either an axial or equatorial orientation to minimize steric strain. researchgate.net The solvent environment can also play a significant role in conformational preferences, and computational models can account for this using methods like the self-consistent reaction-field (SCRF). nih.gov The optimization of the molecular geometry at a specific level of theory, such as B3LYP/6-31+G(d,p), is a standard procedure to locate the minimum energy structures. nih.gov

Computational MethodBasis SetFocus of StudyReference
DFT (B3LYP), MP2, HF6-31+G(d,p), 6-311++G(d,p)Conformational profile of cyclohexane analogues nih.gov
MP2aug-cc-pVTZThermodynamic equilibrium between axial and equatorial conformers researchgate.net

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO, LUMO)

The electronic structure of a molecule is key to its chemical properties. Frontier molecular orbital (FMO) theory simplifies chemical reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally indicates higher chemical reactivity and lower stability. mdpi.comwikipedia.org Computational methods like DFT are widely used to calculate the energies and visualize the spatial distribution of these orbitals. dergipark.org.trnih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich enamine moiety, while the LUMO would be associated with the electron-deficient α,β-unsaturated ketone system. This distribution dictates the molecule's behavior in chemical reactions.

ParameterDescriptionSignificanceReference
HOMO Highest Occupied Molecular OrbitalElectron-donating ability mdpi.comwikipedia.org
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability mdpi.comwikipedia.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability mdpi.comwikipedia.org

Chemical Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Chemical Potential)

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors, calculated using DFT, include the electrophilicity index (ω), chemical hardness (η), and chemical potential (μ). dergipark.org.trarxiv.org

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is related to the negative of electronegativity. dergipark.org.tr

Chemical Hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.comdergipark.org.tr

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. dergipark.org.trresearchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile. dergipark.org.tr

These descriptors are calculated using the energies of the HOMO and LUMO as follows: μ ≈ (EHOMO + ELUMO) / 2 η ≈ (ELUMO - EHOMO) ω = μ2 / (2η)

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. dergipark.org.trarxiv.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. rsc.org For reactions involving molecules like this compound, computational studies can elucidate the mechanisms of various transformations, such as cycloadditions, rearrangements, and substitution reactions. rsc.orgrsc.org

For example, in a study of a photocyclization reaction of a related α-methylamino ketone, computational methods were used to determine the preferred reaction pathway, which involved transitions between singlet and triplet electronic states. rsc.org Such studies provide insights into the energetic barriers of each step of the reaction, which are crucial for understanding the reaction kinetics. rsc.org The level of theory and basis set used in these calculations are critical for obtaining accurate energy profiles.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.govarxiv.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values. nih.gov These predictions are highly sensitive to the molecular conformation. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.govresearchgate.net By calculating the harmonic frequencies at a given level of theory, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to better match experimental results, aiding in the assignment of vibrational modes. researchgate.net

UV-Vis Transitions: Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. These calculations can help to assign the nature of the electronic transitions, such as n→π* or π→π*.

Spectroscopic ParameterComputational MethodApplicationReference
NMR Chemical Shifts GIAO, DFTStructure verification and conformational analysis nih.govnih.gov
Vibrational Frequencies DFT, MP2Interpretation of IR and Raman spectra nih.govresearchgate.net
UV-Vis Transitions TD-DFTPrediction of electronic absorption spectra nih.govresearchgate.net

Lack of Specific Research Hinders Detailed Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated theoretical and computational chemistry studies for the specific compound this compound. While general information regarding its basic chemical properties can be found, in-depth research pertaining to its conformational landscapes through molecular mechanics and dynamics, or the application of Molecular Electron Density Theory (MEDT) to its reactivity, is not present in the public domain.

The search for specific data on molecular mechanics and molecular dynamics simulations, which are crucial for understanding the three-dimensional conformations and dynamic behavior of the molecule, yielded no specific studies for this compound. Similarly, investigations into the application of the modern reactivity model, Molecular Electron Density Theory (MEDT), have been conducted on the broader class of enamines and β-enaminones, but a focused analysis on this compound is absent from the current body of scientific work.

β-Enaminones, the class of compounds to which this compound belongs, are recognized as versatile intermediates in organic synthesis. researchgate.net Their unique electronic structure, characterized by a donor amino group and an acceptor carbonyl group connected by a carbon-carbon double bond, allows them to act as both nucleophiles and electrophiles. researchgate.net Computational studies on related enamine systems have explored their stability, basicity, and reactivity. acs.orgnih.gov For instance, studies have shown that the basicity of enamines is generally stronger than that of saturated amines due to p-π conjugation. nih.gov

Theoretical studies on the broader class of enamines have also utilized MEDT to understand reaction mechanisms, such as in hetero-Diels-Alder reactions. nih.gov These studies confirm the possibility of zwitterionic intermediates and provide insights into the electronic flux that governs the reactivity of these systems. nih.gov However, without specific research on this compound, any discussion of its conformational preferences or MEDT-based reactivity would be purely speculative and not grounded in published scientific findings.

Due to the absence of specific theoretical and computational data for this compound, it is not possible to construct an article with detailed research findings as requested. The scientific community has yet to publish in-depth computational analyses for this particular molecule.

Synthesis and Reactivity of 2 Methylamino Cyclohex 2 En 1 One Derivatives

Design and Synthesis of Functionalized Analogues

The primary and most direct method for the synthesis of 2-(methylamino)cyclohex-2-en-1-one and its derivatives involves the condensation reaction between a cyclic 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, and methylamine (B109427). researchgate.netresearchgate.net This reaction is a cornerstone in the formation of β-enaminones and can be performed under various conditions, often with the aid of a catalyst to improve efficiency and yield. acgpubs.org

A range of catalysts have been successfully employed for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines. These include:

Metal Salts and Complexes: Catalysts such as ceric ammonium (B1175870) nitrate, cobalt(II) chloride, and iron complexes of N-heterocyclic carbenes have been shown to facilitate this transformation, often providing good to excellent yields under mild conditions. acgpubs.orgorganic-chemistry.orgresearchgate.net

Acid Catalysts: Protic acids like formic acid and solid-supported acids such as KHSO₄ on SiO₂ have also proven effective, offering environmentally friendly and cost-effective alternatives. researchgate.netorganic-chemistry.org

Solvent-Free and Green Methods: In line with the principles of green chemistry, methods have been developed that proceed under solvent-free conditions or in environmentally benign solvents like water. acgpubs.orgorganic-chemistry.org Mechanochemical grinding represents another sustainable approach to this synthesis. organic-chemistry.org

The general synthetic scheme for the formation of this compound is depicted below:

Scheme 1: General Synthesis of this compound

      O                   O
     //                  //
   (    )   +  CH3NH2  -->   (    )
  /  \  /                  /  \  /
 C    C=O                C    C=O
|    |                   |    |
CH2--CH2                 CH2--C-NHCH3
 \  /                     \  /
  CH2                      CH2

Cyclohexane-1,3-dione + Methylamine → this compound

Functionalized analogues can be designed and synthesized by utilizing substituted cyclohexane-1,3-diones or by employing different primary amines in the condensation reaction. The choice of starting materials allows for the introduction of various substituents on the cyclohexene (B86901) ring or on the nitrogen atom, respectively.

Table 1: Examples of Catalysts for the Synthesis of β-Enaminones from 1,3-Dicarbonyls and Amines

CatalystReaction ConditionsYield RangeReference
Ceric Ammonium NitrateRoom Temperature70-93% acgpubs.orgorganic-chemistry.org
Cobalt(II) ChlorideRoom Temperature, Solvent-Free75-95% acgpubs.org
Gold(III) Catalyst-61-98% acgpubs.org
Lanthanum TrichlorideRoom Temperature, CH₂Cl₂85-93% acgpubs.org
Scandium(III) TriflateSolvent-Free70-95% acgpubs.org
KHSO₄/SiO₂Mechanochemical GrindingHigh organic-chemistry.org
Formic AcidMethanolNear-Quantitative researchgate.net

Exploration of Reactivity Patterns in Substituted Systems

The reactivity of this compound derivatives is governed by the ambident nature of the enaminone system, which possesses both nucleophilic and electrophilic sites. researchgate.netnih.gov The conjugated system allows for resonance, leading to electron density at the nitrogen atom and the α-carbon (C4), and electron deficiency at the carbonyl carbon (C1) and the β-carbon (C3). researchgate.net

Nucleophilic Character: The nitrogen atom and the α-carbon are nucleophilic and can react with various electrophiles.

N-Functionalization: The nitrogen atom can be alkylated or acylated. For instance, the anion of 3-amino-5,5-dimethylcyclohex-2-enone has been shown to undergo N-alkylation with acrylic esters under certain conditions. rsc.org

C-Functionalization: The α-carbon can also participate in reactions with electrophiles.

Electrophilic Character: The carbonyl carbon and the β-carbon are electrophilic and are susceptible to attack by nucleophiles.

1,2-Addition: Strong nucleophiles, such as Grignard reagents, tend to attack the carbonyl carbon in a 1,2-addition fashion. wikipedia.org

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, like organocuprates, typically undergo a 1,4-conjugate addition, attacking the β-carbon. wikipedia.org

The presence of substituents on the cyclohexene ring or the nitrogen atom can significantly influence the reactivity of the enaminone system. Electron-donating groups can enhance the nucleophilicity of the system, while electron-withdrawing groups can increase its electrophilicity.

Table 2: Reactive Sites in this compound

SiteType of ReactivityPotential ReactionsReference
Nitrogen AtomNucleophilicAlkylation, Acylation rsc.org
C4 (α-carbon)NucleophilicAlkylation, Halogenation nih.gov
C1 (Carbonyl Carbon)Electrophilic1,2-Addition (with strong nucleophiles) wikipedia.org
C3 (β-carbon)Electrophilic1,4-Conjugate Addition (with soft nucleophiles) wikipedia.org

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of enaminones and their reactivity is a critical aspect of their chemistry. Minor structural modifications can lead to significant changes in their chemical behavior and stability. nih.gov

Studies on the hydrolysis of enaminones have shown that the stability is highly sensitive to the structure of the 1,3-dicarbonyl precursor. nih.gov A correlation has been observed between the rate of hydrolysis and the pKa of the 1,3-dicarbonyl compound, suggesting that the rate-determining step in acid-catalyzed hydrolysis is the protonation of the vinyl carbon. nih.gov Enaminones derived from cyclic 1,3-dicarbonyls, such as this compound, are generally more stable than their acyclic counterparts. nih.gov

The nature of the substituent on the nitrogen atom also plays a role, although it is often less pronounced than the effect of the dicarbonyl component. nih.gov The electronic properties and steric bulk of the substituents on both the nitrogen and the cyclohexene ring can influence the electron distribution within the conjugated system, thereby affecting the rates and outcomes of reactions. For example, bulky substituents may sterically hinder the approach of reactants to certain sites.

Structure-activity relationship (SAR) studies, particularly in the context of medicinal chemistry, have revealed that the anticonvulsant activity of some enaminones is dependent on the nature of the substituents. acs.org While not directly focused on reactivity, these studies highlight how structural modifications can impact the interaction of these molecules with biological targets, which is ultimately a function of their chemical properties.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

2-(Methylamino)cyclohex-2-en-1-one is a highly valued building block in organic synthesis due to its inherent reactivity and the presence of multiple functional groups. The enamine and ketone moieties within its structure provide reactive sites for a variety of chemical transformations. This allows for the construction of more complex molecular architectures.

The condensation of 2-acylcyclohexane-1,3-diones with aromatic aldehydes in the presence of secondary amines like piperidine (B6355638) or pyrrolidine (B122466) can lead to the formation of related enamino derivatives. researchgate.net These reactions demonstrate the utility of the core cyclohexanone (B45756) structure in building more elaborate molecules. Furthermore, the synthesis of various enamino derivatives of 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones highlights the stepwise approach to constructing complex systems, where the enamine functionality plays a crucial role. researchgate.net

The versatility of the closely related 2-cyclohexen-1-one (B156087) scaffold is evident in numerous synthetic strategies. For instance, it can be a precursor to various substituted cyclohexenones through reactions like palladium-catalyzed dehydrogenation of cyclohexanones. organic-chemistry.org

Table 1: Examples of Synthetic Transformations Utilizing the Cyclohexenone Core

Reactant(s)Reagent(s)Product TypeReference
2-Acylcyclohexane-1,3-diones, Aromatic aldehydesSecondary amines (e.g., piperidine)2-[3-Aryl-1-cycloalkylaminoprop-2-en-1-ylidene]cyclohexane-1,3-diones researchgate.net
CyclohexanonesPd(DMSO)2(TFA)2, O2α,β-Unsaturated enones organic-chemistry.org

Role as a Precursor in Natural Product Synthesis Strategies

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the broader class of cyclohexenone derivatives is fundamental to the synthesis of many natural products. The structural motif is a common feature in a variety of bioactive molecules.

For example, the synthesis of valerenic acid, a component of valerian root with potential anxiolytic properties, involves strategies that could conceptually start from or pass through intermediates structurally related to substituted cyclohexenones. researchgate.net Similarly, the synthesis of various terpenoids and alkaloids often relies on the construction of six-membered rings, where cyclohexenone derivatives serve as key intermediates. The synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one from (R)-(+)-pulegone demonstrates a practical route to a chiral cyclohexenone building block, which is valuable in the asymmetric synthesis of natural products. researchgate.net

Contribution to Heterocyclic Compound Synthesis

The reactivity of this compound and its derivatives makes them excellent starting materials for the synthesis of a wide range of heterocyclic compounds. The nitrogen and carbonyl groups can participate in cyclization reactions to form various nitrogen-containing ring systems.

A notable example is the cyclization of endocyclic enamino derivatives of 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones, which readily form 1,2,3,4,5,6,7,8-octahydroquinoline-4,5-dione derivatives. researchgate.net This transformation highlights the utility of the enamine functionality in constructing fused heterocyclic systems. The synthesis of heterocyclic compounds is a major area of organic chemistry, as these structures are prevalent in pharmaceuticals and other biologically active molecules. beilstein-journals.orguniurb.it The ability to readily access complex heterocyclic frameworks from simple starting materials like this compound is of significant interest. Furthermore, the development of diversity-oriented synthesis strategies has utilized related building blocks to create libraries of polyheterocyclic compounds with potential applications in medicinal chemistry. nih.gov

Involvement in Catalysis Research and Development

The field of catalysis has benefited from the use of ligands and organocatalysts derived from chiral diamines and related structures. While direct use of this compound as a catalyst is not prominent, its structural elements are relevant to the design of new catalytic systems. For instance, organocatalysts based on chiral (1R,2R)-cyclohexane-1,2-diamine have been synthesized and investigated for their activity in asymmetric reactions, such as the Michael addition. mdpi.com

The development of catalysts for the selective hydrogenation of α,β-unsaturated ketones like 2-cyclohexen-1-one is an active area of research. researchgate.netresearchgate.net Studies have explored various catalytic systems, including platinum-based catalysts, to achieve high selectivity for the hydrogenation of the carbon-carbon double bond, yielding cyclohexanone. researchgate.net These studies are crucial for developing efficient and environmentally friendly chemical processes. The insights gained from the catalytic hydrogenation of 2-cyclohexen-1-one can be applied to more complex substrates containing the same functional group. researchgate.net

Table 2: Catalytic Hydrogenation of 2-Cyclohexen-1-one

CatalystProductSelectivityReference
Pt-MCM-41Cyclohexanone100% researchgate.net
Rh/SiO2Cyclohexanone- researchgate.net

Applications in Fine Chemical and Specialty Chemical Production

The synthesis of fine and specialty chemicals often requires versatile and readily available starting materials. The broader class of six-membered heterocyclic rings, which can be synthesized from precursors like this compound, is of significant commercial importance. beilstein-journals.org These heterocycles are integral to the production of pharmaceuticals, agrochemicals, and other high-value chemical products.

The ability to functionalize the cyclohexenone ring allows for the creation of a diverse array of molecules with specific properties. This makes it a valuable intermediate in the production of specialty chemicals used in various industries. The synthesis of nicotinic acid from 2-methyl-5-ethylpyridine, a process that involves a six-membered nitrogen-containing heterocycle, illustrates the industrial relevance of such compounds. beilstein-journals.org

Emerging Research Frontiers in 2 Methylamino Cyclohex 2 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Discovery of Unexplored Chemical Transformations and Rearrangements

The exploration of new chemical reactions and molecular rearrangements is a cornerstone of synthetic chemistry. For α,β-unsaturated ketones like the cyclohexenone core in 2-(Methylamino)cyclohex-2-en-1-one, a variety of transformations are known, including Michael additions, Baylis-Hillman reactions, and various cycloadditions. ebi.ac.uk The presence of the methylamino group introduces further reactivity, potentially enabling unique cyclization or condensation reactions. Despite this potential, specific and novel transformations or rearrangements originating from this compound are not a current focus in available peer-reviewed studies. Research into its enol forms could reveal pathways to different isomers or reaction products, but this remains a theoretical area for this specific molecule. stackexchange.com

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry is a powerful tool for predicting molecular properties, designing new molecules (de novo design), and elucidating reaction mechanisms. whiterose.ac.uk Such studies are frequently applied to complex drug discovery projects or to understand the stability and reactivity of novel structures. rsc.org While computational tools could theoretically be applied to this compound to predict its spectroscopic characteristics, reaction pathways, and potential as a scaffold for larger molecules, there are no specific, published computational studies that focus on this compound for de novo design or in-depth mechanistic prediction.

Potential for Integration into Advanced Functional Materials

The integration of organic molecules into advanced materials—such as polymers, organic electronics, or functional coatings—is a significant area of modern research. The enone structure within this compound suggests a potential for polymerization or incorporation into larger conjugated systems. However, the scientific literature does not currently contain research exploring the use of this compound as a monomer or component in the development of advanced functional materials. Its primary documented role remains that of a synthetic intermediate. biosynth.com

Compound Properties and Names

Q & A

Q. How do solvent effects influence the compound’s reactivity in catalytic transformations?

  • Analysis : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Kamlet-Taft parameters quantify solvent hydrogen-bond acidity/basicity. For example, DMSO accelerates enamine formation due to strong Lewis basicity .

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